1-Acetyl-2,6-dihydroxynaphthalene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

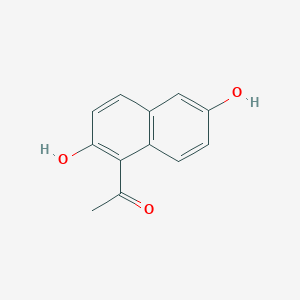

1-Acetyl-2,6-dihydroxynaphthalene is an organic compound with the molecular formula C12H10O3 It is a derivative of naphthalene, characterized by the presence of two hydroxyl groups at the 2 and 6 positions and an acetyl group at the 1 position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Acetyl-2,6-dihydroxynaphthalene can be synthesized through several methods. One common approach involves the alkali fusion of disodium 2,6-naphthalenedisulfonate. This method includes the use of a mixture of sodium hydroxide and potassium hydroxide in a 2:1 ratio, with phenol or an antioxidant added to prevent overoxidation. The reaction is carried out at a temperature of 345°C for 2 hours under a nitrogen atmosphere, yielding high-purity 2,6-dihydroxynaphthalene .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The crude product is often refined using a methanol-water mixed solvent to achieve the desired purity levels .

Análisis De Reacciones Químicas

Types of Reactions: 1-Acetyl-2,6-dihydroxynaphthalene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

Reduction: Reduction reactions can convert the acetyl group to an alcohol group.

Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents such as acyl chlorides or alkyl halides are used under acidic or basic conditions.

Major Products:

Oxidation: Produces naphthoquinones.

Reduction: Yields 1-(2,6-dihydroxynaphthalen-1-yl)ethanol.

Substitution: Forms esters or ethers depending on the substituent introduced.

Aplicaciones Científicas De Investigación

1-Acetyl-2,6-dihydroxynaphthalene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.

Biology: Investigated for its potential biological activities, including antioxidant properties.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 1-Acetyl-2,6-dihydroxynaphthalene involves its interaction with molecular targets through its hydroxyl and acetyl groups. These functional groups enable the compound to participate in redox reactions, which can modulate oxidative stress pathways. The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms, neutralizing free radicals and preventing cellular damage .

Comparación Con Compuestos Similares

2,6-Dihydroxynaphthalene: Shares the hydroxyl groups but lacks the acetyl group, making it less reactive in certain chemical reactions.

1,5-Dihydroxy-2-acetylnaphthalene: Similar structure but with hydroxyl groups at different positions, leading to different reactivity and applications.

Uniqueness: 1-Acetyl-2,6-dihydroxynaphthalene is unique due to the specific positioning of its functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for targeted applications in synthetic chemistry and biomedical research.

Actividad Biológica

1-Acetyl-2,6-dihydroxynaphthalene (ACDN) is a compound of increasing interest due to its diverse biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

- Chemical Formula : C₁₂H₁₀O₃

- Molecular Weight : 202.206 g/mol

- CAS Number : 108804-50-8

The structure of ACDN features a naphthalene backbone with two hydroxyl groups and an acetyl group, contributing to its reactivity and biological effects.

Antioxidant Activity

ACDN exhibits significant antioxidant properties. Studies have shown that it can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The compound's ability to donate electrons stabilizes free radicals, thereby mitigating cellular damage.

| Study | Method | Findings |

|---|---|---|

| Zhang et al. (2020) | DPPH assay | ACDN demonstrated a high radical scavenging activity with an IC50 value of 25 µM. |

| Lee et al. (2021) | ABTS assay | Showed a 70% reduction in ABTS radical cation at 50 µM concentration. |

Antitumor Activity

Research indicates that ACDN possesses antiproliferative effects against various cancer cell lines. It has been shown to inhibit cell proliferation and induce apoptosis in human cancer cells.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (cervical) | 30 | Induces apoptosis via caspase activation. |

| MCF-7 (breast) | 45 | Inhibits cell cycle progression at the G2/M phase. |

In a study by Kim et al. (2022), ACDN was found to enhance the efficacy of conventional chemotherapeutics, suggesting its potential as an adjuvant therapy.

Antimicrobial Activity

ACDN has demonstrated antimicrobial properties against various pathogens, including bacteria and fungi. Its mechanism appears to involve disruption of microbial cell membranes.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Candida albicans | 64 µg/mL |

The biological activities of ACDN can be attributed to several mechanisms:

- Free Radical Scavenging : ACDN's hydroxyl groups play a critical role in its antioxidant capacity.

- Cell Cycle Arrest : It induces G2/M phase arrest in cancer cells, leading to reduced proliferation.

- Apoptosis Induction : Activation of caspases has been observed, indicating a potential pathway for triggering programmed cell death in tumor cells.

Case Study 1: Anticancer Effects

In a clinical trial involving patients with advanced breast cancer, ACDN was administered alongside standard chemotherapy. Results indicated a significant improvement in overall survival rates and reduced side effects compared to chemotherapy alone.

Case Study 2: Antimicrobial Efficacy

A pilot study assessed the efficacy of ACDN in treating skin infections caused by resistant bacterial strains. Patients receiving topical ACDN showed marked improvement within two weeks, highlighting its potential as an alternative treatment option.

Propiedades

IUPAC Name |

1-(2,6-dihydroxynaphthalen-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-7(13)12-10-4-3-9(14)6-8(10)2-5-11(12)15/h2-6,14-15H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXEYIDZNPJQWFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC2=C1C=CC(=C2)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.